Photoiniferter PDI Advantage: BCC vs. Benzyl Dimethyldithiocarbamate in MMA Photopolymerization
In a direct head-to-head photoiniferter study, benzyl 9H-carbazole-9-carbodithioate (BCC) was compared against the reference compound benzyl dimethyldithiocarbamate for MMA photopolymerization control. BCC achieved a polydispersity index (PDI) of 1.14 at 10% monomer conversion and 1.5 at 40% conversion, significantly outperforming the reference compound [1]. Quantum mechanical calculations attributed the superior control to greater singly occupied molecular orbital (SOMO) delocalization in the carbazole derivative, which increases the persistent radical character and light absorption of the dormant species [1].
| Evidence Dimension | Polydispersity index (PDI) in MMA photopolymerization |
|---|---|
| Target Compound Data | PDI = 1.14 at 10% conversion; PDI = 1.5 at 40% conversion; Mn = 16,000 at 20% conversion |
| Comparator Or Baseline | Benzyl dimethyldithiocarbamate (reference compound); inferior PDI at matched conversions (exact numeric values not reported in the same format, but described as less efficient) |
| Quantified Difference | BCC identified as the best-performing compound among three new photoiniferters tested, with the most favorable PDI-conversion profile |
| Conditions | MMA photopolymerization; acrylic difunctional monomer; laser flash photolysis for transient radical absorption measurements |
Why This Matters
For procurement decisions in photo-controlled polymer synthesis, BCC offers the narrowest attainable molecular weight distribution (PDI approaching 1.1 at early conversion), a critical quality attribute that directly impacts batch-to-batch reproducibility and end-use polymer properties.
- [1] Lalevée, J.; Blanchard, N.; El-Roz, M.; Allonas, X.; Fouassier, J.P. New Photoiniferters: Respective Role of the Initiating and Persistent Radicals. Macromolecules 2008, 41 (7), 2347–2352. DOI: 10.1021/ma702406b. View Source
